Tetraniliprole

描述

Tetraniliprole is a novel insecticide belonging to the anthranilic diamide class of compounds. It is primarily used for controlling a wide range of agricultural pests, including Lepidoptera, Coleoptera, and Diptera. The compound is known for its high efficacy and long-lasting effects, making it a valuable tool in modern agriculture .

作用机制

Target of Action

Tetraniliprole is an insecticide that primarily targets the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium ions in insects .

Mode of Action

This compound acts by causing an uncontrolled release of intracellular calcium ions . It achieves this by directly interacting with the ryanodine receptor, which controls the release of calcium ions . This interaction leads to a series of changes in the insect’s physiology, ultimately resulting in muscle contraction, paralysis, cessation of feeding, and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium ions . By disrupting the normal function of the ryanodine receptor, this compound causes an uncontrolled release of these ions, leading to muscle contraction and paralysis . The downstream effects of this disruption include cessation of feeding and eventual death of the insect .

Pharmacokinetics

It is known that this compound is used as a seed dresser in maize, suggesting that it is absorbed by the plant and distributed throughout its tissues . This distribution likely contributes to the compound’s bioavailability to pests.

Result of Action

The result of this compound’s action is the effective control of various insect pests. It has been shown to be effective against a wide variety of agricultural pests, including Lepidopteran, Dipteran, and Coleopteran pests . The ultimate result at the molecular and cellular level is the paralysis and death of these pests due to the uncontrolled release of intracellular calcium ions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is proposed for use in a wide range of environments, including pome fruit, stone fruit, tree nuts, small fruit vine climbing crops, fruiting vegetables, tuberous and corm vegetables, Brassica head and stem vegetables, leafy vegetables, tobacco, soybeans, corn, citrus, and sod . The efficacy and stability of this compound in these various environments are likely influenced by factors such as soil composition, climate, and the presence of other organisms.

生化分析

Biochemical Properties

Tetraniliprole acts by ingestion and interferes with the ryanodine-sensitive calcium release channels . This interference leads to loss of muscle control and subsequent insect immobility . It interacts with enzymes such as cytochrome P450 monooxygenase (P450), which plays a crucial role in its tolerance .

Cellular Effects

The cellular effects of this compound are primarily observed in insects. It affects various types of cells and cellular processes, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It acts as a ryanodine receptor modulator . It binds to these receptors, leading to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initial residues of this compound in maize leaves were observed to decrease over time, reaching below the limit of quantification on the 7th and 15th day .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes such as cytochrome P450 monooxygenase . These interactions can affect metabolic flux or metabolite levels.

Transport and Distribution

It has been observed that this compound can be translocated in plants .

Subcellular Localization

Given its mode of action, it is likely to interact with cellular components such as the ryanodine-sensitive calcium release channels .

准备方法

Synthetic Routes and Reaction Conditions: Tetraniliprole is synthesized through a multi-step process involving various chemical reactions. The synthesis typically starts with the preparation of key intermediates, followed by their coupling and subsequent functionalization to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency, adhering to stringent regulatory standards. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions and minimizing waste .

化学反应分析

Types of Reactions: Tetraniliprole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve specific transformations.

Substitution: Halogenation and nitration reactions are performed using reagents like chlorine or nitric acid

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further processed to obtain the final this compound compound .

科学研究应用

Tetraniliprole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound for studying the mechanisms of insecticidal activity and the development of new insecticides. Its unique structure and mode of action provide valuable insights into the design of more effective and environmentally friendly pesticides .

Biology: In biological research, this compound is employed to study the physiological and biochemical effects of insecticides on target and non-target organisms. It helps in understanding the interactions between insecticides and biological systems, contributing to the development of safer and more selective pest control methods .

Medicine: Although primarily an agricultural insecticide, this compound’s mode of action has potential implications in medical research. Studies are being conducted to explore its effects on similar biological pathways in humans and other animals, which could lead to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the formulation of various pest control products. Its high efficacy and long-lasting effects make it a preferred choice for protecting crops and stored products from pest infestations .

相似化合物的比较

Chlorantraniliprole: Known for its effectiveness against Lepidoptera pests but with a narrower spectrum compared to tetraniliprole.

Cyantraniliprole: Offers control over a wide range of pests but may have different environmental stability and persistence characteristics.

This compound’s unique combination of high efficacy, broad-spectrum activity, and environmental stability makes it a valuable addition to the arsenal of modern insecticides.

属性

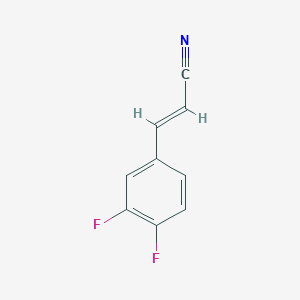

IUPAC Name |

2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-2-yl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClF3N10O2/c1-11-6-12(9-27)7-14(19(37)28-2)17(11)30-20(38)16-8-13(10-35-33-21(31-34-35)22(24,25)26)32-36(16)18-15(23)4-3-5-29-18/h3-8H,10H2,1-2H3,(H,28,37)(H,30,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDVJPKNBVIKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)CN4N=C(N=N4)C(F)(F)F)C(=O)NC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClF3N10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894829 | |

| Record name | Tetraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229654-66-3 | |

| Record name | Tetraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229654-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229654663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9539O2TDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetraniliprole exert its insecticidal effect?

A1: this compound acts on the ryanodine receptors (RyRs) of insects. [, , , , ] These receptors are calcium channels found in muscle cells, crucial for muscle contraction. Binding of this compound to RyRs disrupts calcium ion flow, leading to paralysis and ultimately death of the insect.

Q2: What are the primary mechanisms of resistance to this compound observed in insects?

A2: The most common resistance mechanism involves mutations in the genes encoding RyRs. [, , , ] These mutations alter the binding site of this compound, reducing its efficacy. For example, mutations Y4667C, Y4667D, I4758M, and Y4891F have been identified in rice stem borer (Chilo suppressalis). [] Similarly, mutations G4946E, I4790M, and I4790K in the diamondback moth (Plutella xylostella) also confer resistance. []

Q3: Do insects face any fitness costs due to developing resistance to this compound?

A4: Studies have shown that this compound resistance can lead to fitness costs in some insects. [, ] For instance, resistant strains of rice stem borer show reduced relative fitness (0.53) compared to susceptible strains. [] This suggests that resistance development might have negative consequences for the insect population in the absence of insecticide pressure.

Q4: What are the recommended pre-harvest intervals for this compound use on different crops?

A6: Pre-harvest intervals vary depending on the crop and application rate. For example, in chili peppers, a safe waiting period of 4.16-5.04 days is suggested after the last this compound application. [] In cauliflower, a pre-harvest interval of 6 days is recommended. [] It's crucial to consult specific regulatory guidelines for each crop and region to ensure safe and responsible use.

Q5: Are there any alternative control methods for pests that could reduce reliance on this compound?

A7: Integrated pest management (IPM) strategies offer valuable alternatives. [, ] These approaches utilize a combination of methods, including biological control (e.g., natural enemies), cultural practices (e.g., crop rotation), and resistant cultivars, to effectively manage pest populations while minimizing insecticide use.

Q6: What analytical methods are commonly employed for detecting and quantifying this compound residues?

A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), is widely used for this compound analysis. [, , ] These methods provide accurate and sensitive quantification of this compound residues in various matrices, including crops, soil, and water samples.

Q7: What are potential future research areas related to this compound?

A7: Further research is needed to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)

![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)

![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)